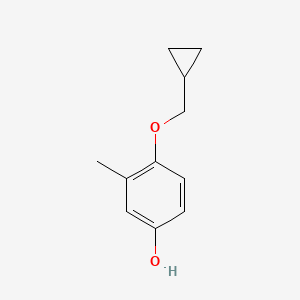
4-(Cyclopropylmethoxy)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethoxy)-3-methylphenol is an organic compound characterized by a cyclopropylmethoxy group attached to a phenol ring with a methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-3-methylphenol typically involves the alkylation of 3-methylphenol with cyclopropylmethanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethoxy)-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nitration can produce nitrophenols.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethoxy)-3-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethoxy)-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The cyclopropylmethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate biological processes and contribute to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound has a similar structure but with an ethyl linker instead of a methyl group.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: This compound contains additional functional groups, such as difluoromethoxy and carboxylic acid.
Uniqueness
4-(Cyclopropylmethoxy)-3-methylphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H14O2 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
4-(cyclopropylmethoxy)-3-methylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3 |
Clave InChI |
IHRYQZDXCIIBOY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)O)OCC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



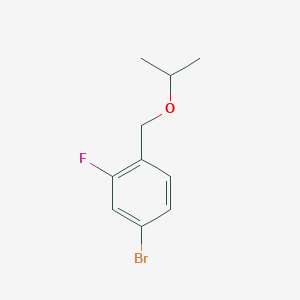


![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)


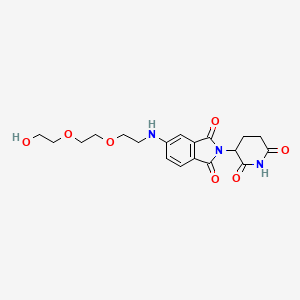

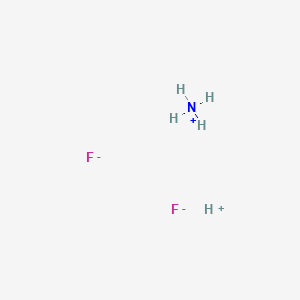
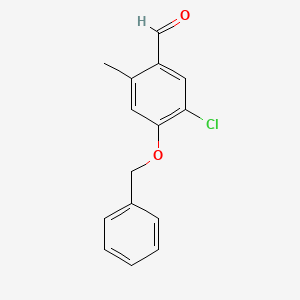
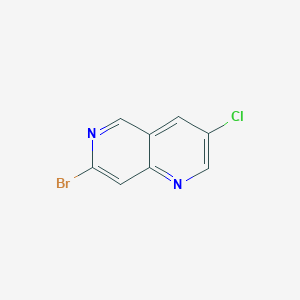
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-2-oxo-pyrazin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14763515.png)

